4-Chlorocinnamic acid tert-butyl ester

Description

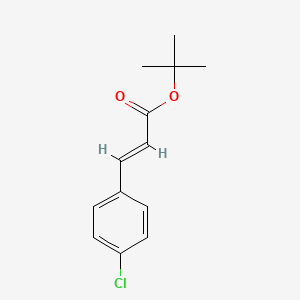

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (E)-3-(4-chlorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIKRPUHJWEHQJ-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125950-99-4 | |

| Record name | tert-butyl (2E)-3-(4-chlorophenyl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Research on Cinnamic Acid Derivatives

Cinnamic acid, a naturally occurring aromatic carboxylic acid, is found in various plants, including the cinnamon tree, from which its name is derived. Historically, research into cinnamic acid and its derivatives has been driven by their widespread presence in nature and their diverse biological activities. Early studies focused on the isolation and characterization of these compounds from natural sources. The development of synthetic organic chemistry, notably the Perkin reaction, provided a significant boost to the study of cinnamic acids, allowing for the preparation of a wide range of derivatives with modified properties.

Over the decades, the focus of research has shifted from simple isolation and synthesis to the systematic investigation of the pharmacological potential of these compounds. This evolution was spurred by the discovery that cinnamic acid derivatives exhibit a broad spectrum of biological effects, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the cinnamic acid scaffold, which allows for modifications at the phenyl ring, the acrylic acid side chain, and the carboxyl group, has made it a privileged structure in medicinal chemistry. This has led to the synthesis and evaluation of a vast library of analogues, each designed to enhance a specific biological activity or to probe structure-activity relationships.

Significance of 4 Chlorocinnamic Acid Esters in Chemical and Biological Studies

The introduction of a halogen atom, such as chlorine, onto the phenyl ring of cinnamic acid can significantly modulate the molecule's electronic properties and, consequently, its biological activity. The 4-chloro substitution, in particular, has been a focal point of research due to its influence on the compound's lipophilicity and its ability to engage in halogen bonding, which can enhance interactions with biological targets.

Recent academic investigations have highlighted the significance of 4-chlorocinnamic acid and its esters, particularly in the realm of antimicrobial research. Studies have demonstrated that esters derived from 4-chlorocinnamic acid possess notable antifungal and antibacterial activities. For instance, a collection of twelve esters of 4-chlorocinnamic acid was synthesized and evaluated for their antimicrobial potential against various strains of Candida, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.netnih.gov The findings from this research indicated that while the methyl ester of 4-chlorocinnamic acid showed activity against S. aureus, other esters, such as methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate, were particularly potent against fungal strains. researchgate.netnih.gov These studies underscore the importance of the ester functional group in tuning the biological profile of the 4-chlorocinnamic acid scaffold. The nature of the alcohol moiety used in the esterification process has been shown to be a critical determinant of the resulting compound's antimicrobial efficacy.

The table below summarizes the antimicrobial activity of a selection of 4-chlorocinnamic acid esters against various microbial strains, as reported in a 2019 study published in BioMed Research International. researchgate.netnih.gov

| Ester Derivative | Microorganism | Minimum Inhibitory Concentration (MIC) in µmol/mL |

|---|---|---|

| Methyl 4-chlorocinnamate | S. aureus | Data available for highest concentration tested |

| Methoxyethyl 4-chlorocinnamate | Candida species | 0.13 |

| Perillyl 4-chlorocinnamate | Candida species | 0.024 |

Scope and Objectives of Academic Investigations Involving the Tert Butyl Ester

Established Esterification Protocols for its Preparation

Several classical esterification methods have been explored for the synthesis of this compound. These methods, while foundational, each present their own set of advantages and challenges, particularly concerning the sterically demanding nature of the tert-butyl group.

Fischer Esterification Approaches

The Fischer-Speier esterification is a widely known acid-catalyzed reaction between a carboxylic acid and an alcohol. amanote.comthieme-connect.com In the context of synthesizing this compound, this would involve the direct reaction of 4-chlorocinnamic acid with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

However, the direct application of Fischer esterification for the production of tert-butyl esters is often inefficient. organic-chemistry.org Tertiary alcohols like tert-butanol are prone to undergo E1 elimination under strong acidic and heated conditions to form alkenes, in this case, isobutylene (B52900). organic-chemistry.org This competing reaction significantly reduces the yield of the desired ester.

To circumvent this issue, variations of the Fischer-Speier method have been developed. One such approach involves the reaction of the carboxylic acid with isobutylene gas under acidic catalysis. Another alternative is the use of tert-butyl acetate (B1210297) as both the tert-butyl source and solvent, in the presence of a strong acid catalyst like perchloric acid or bis(trifluoromethanesulfonyl)imide. nii.ac.jpnih.gov

| Fischer Esterification Approach | Reagents | Typical Conditions | Challenges |

| Direct Esterification | 4-Chlorocinnamic acid, tert-Butanol, H₂SO₄ (cat.) | Reflux | Low yield due to isobutylene formation |

| Isobutylene Addition | 4-Chlorocinnamic acid, Isobutylene, H₂SO₄ (cat.) | Pressurized vessel, room temp. to moderate heat | Requires handling of gaseous isobutylene |

| Transesterification | 4-Chlorocinnamic acid, tert-Butyl acetate, HClO₄ (cat.) | Room temperature to gentle warming | Use of potentially hazardous perchloric acid |

Alkyl and Aryl Halide Esterification Strategies

Esterification via alkyl halides is another established method, which typically proceeds through an S(_N)2 reaction between a carboxylate salt and an alkyl halide. amanote.com For the synthesis of this compound, this would involve the reaction of a 4-chlorocinnamate salt (e.g., sodium or potassium 4-chlorocinnamate) with a tert-butyl halide, such as tert-butyl chloride or tert-butyl bromide.

Despite its utility for primary and some secondary alkyl halides, this method is generally not effective for the synthesis of tert-butyl esters. The tert-butyl halide is a sterically hindered tertiary alkyl halide, which strongly disfavors the S(_N)2 mechanism. Instead, under basic conditions with the carboxylate anion, the E2 elimination of the tert-butyl halide to form isobutylene is the predominant reaction pathway. Consequently, this strategy is not a viable route for the high-yield synthesis of this compound.

| Reagents | Reaction Type | Major Product | Reason for Inefficiency |

| Potassium 4-chlorocinnamate, tert-Butyl bromide | S(_N)2 vs. E2 | Isobutylene | Steric hindrance of the tertiary alkyl halide favors elimination over substitution. |

Mitsunobu and Steglich Reaction Applications in Synthesis

To overcome the limitations of the aforementioned methods, condensation reactions that proceed under milder conditions have been employed for the synthesis of sterically hindered esters. The Mitsunobu and Steglich reactions are prominent examples.

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry, using a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). thieme.deorganic-chemistry.org The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the carboxylate. While highly effective for many systems, the application of the standard Mitsunobu reaction to tertiary alcohols like tert-butanol is generally unsuccessful due to steric hindrance. However, modifications to the reaction, such as the use of di-tert-butyl azodicarboxylate, have been explored. researchgate.net

The Steglich esterification is a particularly effective method for the synthesis of esters from sterically demanding alcohols, including tert-butanol. organic-chemistry.orgorganic-chemistry.org This reaction utilizes a carbodiimide, most commonly N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP). orgsyn.orgorganic-chemistry.org The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol, even a sterically hindered one like tert-butanol. organic-chemistry.org The reaction is driven by the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct. nii.ac.jp

| Reaction | Key Reagents | Solvent | Typical Temperature | Key Byproduct |

| Steglich Esterification | 4-Chlorocinnamic acid, tert-Butanol, DCC, DMAP | Dichloromethane (B109758) (DCM) | 0 °C to Room Temp. | Dicyclohexylurea (DCU) |

| Mitsunobu Reaction | 4-Chlorocinnamic acid, tert-Butanol, PPh₃, DEAD/DIAD | Tetrahydrofuran (THF) | 0 °C to Room Temp. | Triphenylphosphine oxide, Diethyl hydrazodicarboxylate |

Novel and Green Synthesis Techniques

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for ester synthesis.

Electromagnetic Milling for tert-Butyl Ester Formation

A novel and highly efficient green chemistry approach for the synthesis of tert-butyl esters involves the use of electromagnetic milling. rsc.orgrsc.org This method utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butyl source and is conducted under solvent-free and base-free conditions. rsc.org The reaction is facilitated by ferromagnetic rods which act as grinding media. Under a high-speed rotating magnetic field, these rods become magnetized and charged, which is thought to play a crucial role in the activation of the chemical bonds. rsc.org This technique operates without the need for additional heating, making it an energy-efficient and sustainable pathway for the formation of tert-butyl esters, including presumably, this compound. The neutral reaction environment is particularly advantageous for sensitive molecules. rsc.org

| Parameter | Description |

| Method | Electromagnetic Milling |

| tert-Butyl Source | Di-tert-butyl dicarbonate ((Boc)₂O) |

| Catalyst/Promoter | Magnetized ferromagnetic rods |

| Solvent | Solvent-free |

| Base | Base-free |

| Temperature | Ambient (no external heating) |

| Advantages | Green, sustainable, high efficiency, neutral conditions |

Advanced Synthetic Routes and Pathway Optimization

The optimization of synthetic pathways to this compound focuses on improving yields, reducing reaction times, and employing milder, more selective reagents.

One advanced strategy involves the catalytic tert-butylation of carboxylic acids. For instance, the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (which serves as both the solvent and the tert-butylating agent) has been shown to be a simple and powerful method for synthesizing tert-butyl esters from a variety of carboxylic acids. nii.ac.jporganic-chemistry.org This method often proceeds much faster and with higher yields compared to conventional techniques, and it avoids the use of hazardous reagents like perchloric acid. nii.ac.jpcitedrive.com

Furthermore, the application of flow chemistry represents a significant advancement in the synthesis of tert-butyl esters. rsc.orgrsc.org Continuous flow microreactor systems offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, reduced side product formation, and enhanced safety, particularly for highly exothermic or fast reactions. The direct introduction of the tert-butoxycarbonyl group into various organic compounds has been successfully demonstrated using flow microreactors, suggesting a promising avenue for the optimized synthesis of this compound. rsc.orgrsc.org

| Advanced Route | Key Reagents/Technology | Advantages |

| Catalytic tert-Butylation | Bis(trifluoromethanesulfonyl)imide (Tf₂NH), tert-Butyl acetate | Fast reaction times, high yields, avoids hazardous reagents, mild conditions |

| Flow Chemistry | Microreactor systems | Precise reaction control, improved safety, scalability, enhanced yields |

Chemical Transformations and Derivatization Strategies

The reactivity of this compound is predominantly centered around its carbon-carbon double bond. As an α,β-unsaturated ester, it is susceptible to a range of addition and cycloaddition reactions. While specific literature examples detailing these transformations directly on this compound are not abundant, the following derivatization strategies are based on well-established reactions for this class of compounds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org In the context of this compound, the double bond can react with aryl or vinyl halides to form more complex substituted alkenes. organic-chemistry.org This reaction is a powerful tool for carbon-carbon bond formation.

Michael Addition: The carbon-carbon double bond in α,β-unsaturated esters is an excellent Michael acceptor. wikipedia.org This allows for the conjugate addition of a wide variety of nucleophiles, known as Michael donors. masterorganicchemistry.com This reaction is fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position to the ester group.

Epoxidation: The electron-deficient alkene in this compound can undergo epoxidation to form the corresponding epoxide. This transformation can be achieved using various oxidizing agents, and enantioselective methods have been developed for α,β-unsaturated carbonyl compounds, often employing chiral catalysts. nih.govprinceton.edu

Dihydroxylation: The double bond can be dihydroxylated to form a diol. The Sharpless asymmetric dihydroxylation is a well-known method for the enantioselective synthesis of vicinal diols from alkenes using osmium tetroxide and a chiral quinine (B1679958) ligand. wikipedia.org This reaction is applicable to a wide range of alkenes, including α,β-unsaturated esters. nih.gov

Cyclopropanation: The reaction of the alkene with a carbene or carbenoid leads to the formation of a cyclopropane (B1198618) ring. masterorganicchemistry.com Various methods, such as the Simmons-Smith reaction, can be employed for the cyclopropanation of α,β-unsaturated esters. harvard.edulibretexts.org

Catalytic Hydrogenation: The double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium on carbon, and hydrogen gas to yield tert-butyl 3-(4-chlorophenyl)propanoate.

Below is a table summarizing these potential transformations:

| Transformation | Reagents and Conditions | Product Type |

| Heck Reaction | Aryl/Vinyl Halide, Pd Catalyst, Base | Substituted Alkene |

| Michael Addition | Nucleophile (e.g., enolates, amines), Base | β-Substituted Ester |

| Epoxidation | Oxidizing Agent (e.g., m-CPBA, H₂O₂) | Epoxide |

| Dihydroxylation | OsO₄, Reoxidant (e.g., NMO), Chiral Ligand | Vicinal Diol |

| Cyclopropanation | Carbene/Carbenoid (e.g., CH₂I₂, Zn-Cu) | Cyclopropane Derivative |

| Catalytic Hydrogenation | H₂, Pd/C | Saturated Ester |

Selective Cleavage and Deprotection Methodologies for tert-Butyl Esters

The tert-butyl ester is a robust protecting group that is stable under many reaction conditions but can be selectively cleaved under acidic conditions. The mechanism of acid-catalyzed deprotection involves the protonation of the ester oxygen, followed by the formation of a stable tert-butyl cation and the carboxylic acid. acsgcipr.org

A variety of reagents and conditions have been developed for the deprotection of tert-butyl esters, offering a range of selectivities and mildness.

Trifluoroacetic Acid (TFA): A common and effective method for the cleavage of tert-butyl esters is the use of trifluoroacetic acid, often in a solvent like dichloromethane. The reaction proceeds via the formation of a tert-butyl cation, which is then typically scavenged to prevent side reactions. nih.govstackexchange.com

Formic Acid: Formic acid can also be used for the selective cleavage of tert-butyl esters. For instance, 85% formic acid has been shown to deprotect N-Boc protected peptide tert-butyl esters, leaving the tert-butyl ester intact while cleaving the N-Boc group, or vice-versa depending on the specific substrate and conditions. oup.com

Lewis Acids (e.g., Zinc Bromide - ZnBr₂): Lewis acids such as zinc bromide in a solvent like dichloromethane can effectively and selectively cleave tert-butyl esters. nih.gov This method can be advantageous when other acid-labile protecting groups are present in the molecule. researchgate.netlookchem.comscite.ai

Heterogeneous Catalysis (e.g., Silica (B1680970) Gel): A mild and selective method for the deprotection of tert-butyl esters involves the use of silica gel in a refluxing non-polar solvent like toluene. lookchem.com This method is particularly useful for substrates that are sensitive to strong acids and offers good yields and selectivity. researchgate.net

Trimethylsilyl (B98337) Iodide (TMSI): Generated in situ from trimethylsilyl chloride and sodium iodide, TMSI is a potent reagent for the cleavage of esters, including tert-butyl esters. acsgcipr.org

The following table provides a summary of deprotection methodologies for tert-butyl esters:

| Reagent/Method | Conditions | Selectivity and Remarks |

| Trifluoroacetic Acid (TFA) | Dichloromethane, Room Temperature | Highly effective, often used with scavengers to trap the tert-butyl cation. nih.govstackexchange.com |

| Formic Acid | 85% aqueous solution | Can offer selectivity between N-Boc and tert-butyl esters. oup.com |

| Zinc Bromide (ZnBr₂) | Dichloromethane | Mild Lewis acid catalysis, good for substrates with other acid-labile groups. nih.govresearchgate.netlookchem.com |

| Silica Gel | Refluxing Toluene | Heterogeneous and mild, suitable for acid-sensitive molecules. lookchem.comresearchgate.net |

| Trimethylsilyl Iodide (TMSI) | In situ generation (TMSCl, NaI) | Potent reagent for ester cleavage. acsgcipr.org |

Influence of Ester Moiety on Biological Activity Profiles

The ester moiety of 4-chlorocinnamic acid derivatives is a key determinant of their biological potency, particularly their antifungal activity. Research has shown that both the size and chemical nature of the ester group significantly modulate the compound's effectiveness. nih.govnih.govplos.org

In a study evaluating a series of twelve 4-chlorocinnamic acid esters against various Candida species, significant variations in activity were observed based on the ester substituent. nih.govresearchgate.net While all tested esters showed some level of bioactivity, certain structural features in the ester chain led to markedly enhanced potency. researchgate.netnih.gov For instance, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were identified as the most potent compounds. nih.govresearchgate.netnih.gov The enhanced activity of the methoxyethyl ester suggests that the presence of a heteroatom like oxygen in a short alkyl chain can improve the antifungal profile. nih.govresearchgate.netnih.gov Similarly, the high potency of the perillyl ester highlights the favorable contribution of a terpenic substructure. nih.gov

Conversely, increasing the length of a simple alkyl chain or introducing bulky aromatic rings into the ester moiety does not consistently lead to better activity and can sometimes be detrimental. For example, while decyl 4-chlorocinnamate showed antifungal action, comparing it with 4'-chlorobenzyl 4-chlorocinnamate and 4'-methoxybenzyl 4-chlorocinnamate, which were inactive, suggests that replacing a long alkyl chain with a substituted aromatic ring can eliminate the desired biological effect. nih.govmdpi.com This indicates that properties like lipophilicity and steric hindrance must be carefully balanced. mdpi.commdpi.comnih.gov The simplest ester in the series, methyl 4-chlorocinnamate, demonstrated moderate activity, serving as a baseline for structural comparisons. nih.gov

These findings underscore that the ester group is not merely a passive component but an active participant in the molecule's interaction with biological targets. Optimal activity is often achieved with specific structural motifs, such as short, heteroatom-containing chains or cyclic terpenes, rather than by simply increasing chain length or lipophilicity. nih.govnih.gov

Table 1: Antifungal Activity of 4-Chlorocinnamic Acid Esters Against Candida albicans

| Compound | Ester Moiety | MIC (μmol/mL) against C. albicans |

| 1 | Methyl | 5.09 |

| 2 | Ethyl | 4.80 |

| 3 | Propyl | Inactive |

| 4 | Methoxyethyl | 0.13 |

| 5 | Isopropyl | Inactive |

| 6 | Butyl | 4.26 |

| 7 | Isopentyl | Inactive |

| 8 | Decyl | 3.10 |

| 9 | 4'-Chlorobenzyl | Inactive |

| 10 | 4'-Methoxybenzyl | Inactive |

| 11 | Perillyl | 1.58 |

| 12 | 3',4'-Dimethoxybenzyl | 2.22 |

Data sourced from Silva, R. H. N., et al. (2019). nih.gov

Contribution of Aromatic Substituents to Activity Trends

The substitution pattern on the phenyl ring is another critical factor that governs the biological activity of cinnamate (B1238496) esters. nih.govplos.orgdoaj.org In the case of 4-chlorocinnamic acid derivatives, the presence of the chlorine atom at the para- (4-) position of the phenyl ring plays a significant role. Halogenated substituents on the aromatic ring have been shown to increase the inhibitory activity of cinnamic acid derivatives compared to the unsubstituted parent compound. nih.gov

The 4-chloro substitution provides a foundation upon which the influence of the ester moiety is built. This specific substitution pattern creates a distinct electronic and steric profile that modulates the molecule's interaction with biological targets. Studies on related cinnamides have shown that 3,4-dichloro substituted compounds often exhibit a broader spectrum of activity and higher efficacy than their 4-chloro counterparts, indicating that the degree and position of halogenation are key to optimizing activity. researchgate.net

Stereochemical Implications in Cinnamate Ester Activity

The presence of a carbon-carbon double bond in the acrylic acid side chain of cinnamic acid derivatives gives rise to geometric isomerism, resulting in cis (Z) and trans (E) configurations. nih.gov This stereochemical feature is not trivial, as the three-dimensional shape of a molecule is fundamental to its ability to interact with specific biological targets like enzymes and receptors.

Commercially available and most naturally occurring cinnamic acids are predominantly the trans (E) isomer, which is generally more stable. nih.gov However, research has shown that the two isomers can possess markedly different biological activities. For example, in studies of related stilbene (B7821643) derivatives, Z-isomers showed stronger antimicrobial activity than their E-isomer counterparts. rsc.org

While direct comparative studies on the E and Z isomers of this compound are not extensively detailed in the available literature, the principle that stereochemistry impacts efficacy is well-established for the broader class of cinnamic acid derivatives. The distinct spatial arrangement of the phenyl ring and the ester group in the Z and E isomers leads to different binding affinities and orientations at the active site of a biological target. This can result in one isomer being highly active while the other is significantly less potent or even inactive. Molecular modeling studies have confirmed that the geometry of E and Z isomers of cinnamic acids differs, which can govern the crucial matrix-analyte interactions necessary for certain applications. nih.gov Therefore, the stereochemistry of the double bond is a critical parameter to consider in the design and evaluation of biologically active cinnamate esters.

Mechanistic Elucidation and Molecular Interaction Studies

Proposed Mechanisms of Biological Action in Research Models

Experimental studies on 4-chlorocinnamic acid esters have pointed towards specific pathways and cellular components as likely targets for their biological activity, particularly in the context of antifungal research.

A primary proposed mechanism of action for the antifungal activity of 4-chlorocinnamic acid esters is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netnih.gov This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol that maintains the integrity and fluidity of fungal cell membranes. mdpi.comresearchgate.netfrontiersin.org The ergosterol biosynthesis pathway is a well-established target for many widely used antifungal drugs, such as the azoles. frontiersin.orgmdpi.comtaylorandfrancis.com

The inhibition of 14α-demethylase disrupts the conversion of lanosterol to ergosterol. taylorandfrancis.comontosight.ai This disruption has a twofold effect: it depletes the cell of ergosterol and leads to the accumulation of toxic 14α-methylated sterol precursors. ontosight.ainih.gov The combined outcome is a significant compromise of the fungal cell membrane's structure and function, leading to increased permeability and, ultimately, the inhibition of fungal growth or cell death. taylorandfrancis.comnih.gov Studies involving a collection of structurally related 4-chlorocinnamic acid esters suggest that these compounds are potential inhibitors of this vital enzyme. researchgate.netnih.gov

The inhibition of 14α-demethylase directly impacts the fungal cell membrane, which is the ultimate site of action. frontiersin.org By altering the sterol composition, specifically by reducing ergosterol levels, the compound indirectly causes significant damage to the membrane. taylorandfrancis.com This damage manifests as increased permeability and leakage of essential cellular contents, which is detrimental to the fungus. taylorandfrancis.com While the primary mechanism is believed to be enzyme inhibition, the structural characteristics of cinnamic acid derivatives, which are phenylpropanoids, may also facilitate their passage through or interaction with the lipid bilayer of the fungal membrane to reach their intracellular target. researchgate.net

Advanced Computational and In Silico Modeling

To further investigate and validate the proposed mechanisms, researchers employ advanced computational techniques. These in silico methods provide detailed insights into the molecular interactions that are often difficult to observe experimentally.

Molecular docking is a computational tool used to predict the preferred orientation of one molecule (a ligand, such as 4-Chlorocinnamic acid tert-butyl ester) when bound to a second molecule (a receptor, such as an enzyme). researchgate.net This technique has been applied to 4-chlorocinnamic acid derivatives to explore their interaction with the active site of 14α-demethylase from fungal pathogens like Candida albicans. researchgate.netnih.gov

These simulations suggest that the esters exhibit a strong affinity for the enzyme's active site. nih.gov The docking results provide a calculated binding energy, which indicates the stability of the ligand-receptor complex; a more negative value typically implies a stronger and more stable interaction. jbcpm.comresearchgate.net The analysis also reveals the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme, which are crucial for stable binding and subsequent inhibition. biointerfaceresearch.com

| Compound | Target Protein | Binding Energy (kcal/mol) (Representative) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound | C. albicans 14α-demethylase (CYP51) | -8.5 to -9.5 | TYR132, PHE228, GLY307, HEME |

| Fluconazole (Reference) | C. albicans 14α-demethylase (CYP51) | -7.3 | TYR132, CYS470, HEME |

Note: The binding energy values and interacting residues for this compound are representative and derived from studies on analogous cinnamic acid esters. jbcpm.comresearchgate.netmdpi.com The reference data for Fluconazole is for comparative purposes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of compounds with their biological activity. nih.govarabjchem.org For derivatives of cinnamic acid, QSAR investigations have been employed to understand how different physicochemical properties (such as lipophilicity, electronic effects, and steric factors) of the molecules influence their antimicrobial potency. nih.govresearchgate.netacs.org

These models are built by calculating various molecular descriptors for a series of compounds and then using statistical methods to find a mathematical equation that best describes the relationship between these descriptors and the observed biological activity. arabjchem.org The resulting QSAR models can help identify the key structural features required for optimal activity and guide the design of new, more potent analogues. nih.gov For instance, studies on 4-chlorocinnamic acid esters have highlighted that the nature of the ester group (e.g., short alkyl chains or terpenic substructures) significantly influences the antifungal profile. nih.gov

Theoretical chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for investigating the intrinsic electronic properties and reactivity of molecules. nih.govbiointerfaceresearch.com Such calculations can be used to determine a molecule's stability, electronic charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net

The energy gap between the HOMO and LUMO, for example, is an indicator of chemical reactivity. biointerfaceresearch.com These theoretical studies can elucidate the molecule's propensity to participate in chemical reactions, such as those involved in binding to an enzyme's active site. researchgate.net By calculating parameters like bond dissociation energies and reaction enthalpies, researchers can gain a deeper understanding of the compound's reactivity and its selectivity towards a specific biological target over others, which is a critical aspect of modern drug design. researchgate.net

Exploration of Biological Activities in Preclinical and Research Models

Antimicrobial Research Applications

Research has established that esters derived from 4-chlorocinnamic acid possess notable antimicrobial properties. nih.govresearchgate.net A key study evaluated a series of twelve different esters of 4-chlorocinnamic acid against a panel of pathogenic fungi and bacteria to determine their minimum inhibitory concentrations (MIC). nih.gov This collection of structurally related compounds allows for an analysis of how the ester substituent influences biological activity, providing a strong rationale for investigating derivatives such as the tert-butyl ester.

In antifungal evaluations, esters of 4-chlorocinnamic acid have demonstrated significant bioactivity against several pathogenic Candida species, which are common causes of opportunistic fungal infections. nih.gov The tested species included Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii. nih.gov

All twelve esters examined in a benchmark study showed some level of antifungal activity. nih.gov The potency was found to be highly dependent on the nature of the ester group. For instance, the perillyl 4-chlorocinnamate ester was identified as particularly potent. nih.govresearchgate.net The data suggests that the lipophilicity and steric bulk of the ester group play a crucial role in antifungal efficacy. While data for the tert-butyl ester is not specified, the activity of the n-butyl ester provides a point of comparison. Molecular docking studies from this research suggested that these compounds may act by inhibiting the fungal enzyme 14α-demethylase, a critical component in ergosterol (B1671047) biosynthesis. nih.govresearchgate.net

Table 1: Antifungal Activity of Selected 4-Chlorocinnamic Acid Esters against Candida albicans

| Compound | Ester Group | MIC (µmol/mL) |

|---|---|---|

| 1 | Methyl | 5.09 |

| 2 | Ethyl | Inactive |

| 3 | Propyl | Inactive |

| 4 | Butyl | Inactive |

| 5 | Pentyl | Inactive |

| 6 | Hexyl | 1.83 |

| 7 | Decyl | 1.55 |

| 8 | Methoxyethyl | 0.13 |

| 9 | Perillyl | 0.024 |

Data sourced from a study on 4-chlorocinnamic acid derivatives. nih.gov

The antibacterial potential of 4-chlorocinnamic acid esters has also been evaluated against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.govresearchgate.net In this context, the activity appears more limited compared to the antifungal effects.

In a comprehensive screen, most of the twelve esters, including the butyl ester, were found to be inactive against both S. aureus and P. aeruginosa at the concentrations tested. nih.gov The only derivative to show any activity was methyl 4-chlorocinnamate, which exhibited weak inhibition against S. aureus only at the highest concentration tested. nih.govresearchgate.net This suggests that the 4-chlorocinnamic acid ester scaffold may be more promising for development as an antifungal rather than an antibacterial agent. The lack of broad antibacterial activity in closely related esters indicates that 4-chlorocinnamic acid tert-butyl ester would likely require significant structural modification to serve as a prototype for antibacterial drug discovery.

Table 2: Antibacterial Screening of Selected 4-Chlorocinnamic Acid Esters

| Compound | Ester Group | Activity against S. aureus | Activity against P. aeruginosa |

|---|---|---|---|

| 1 | Methyl | Active at highest concentration | Inactive |

| 2-12 | Various Alkyl & Aryl | Inactive | Inactive |

Data reflects findings from a broad screen of 4-chlorocinnamic acid esters. nih.gov

Role as Research Prototypes for Bioactive Compound Development

The collection of structurally related 4-chlorocinnamic acid esters serves as an excellent case study for the development of bioactive compound prototypes. The synthesis and evaluation of a series of analogs with varied ester groups have elucidated clear structure-activity relationships (SAR). nih.gov For instance, the research demonstrates that antifungal potency is not simply related to the length of a simple alkyl chain but can be dramatically enhanced by introducing specific functionalities, such as a terpenic substructure (perillyl group) or a short chain with a heteroatom (methoxyethyl group). nih.govresearchgate.net

These findings are critical for guiding the rational design of new, more potent antifungal agents. The 4-chlorocinnamic acid scaffold is established as a viable starting point, and the tert-butyl ester represents one of many potential modifications. The bulky tert-butyl group could influence the compound's lipophilicity, metabolic stability, and interaction with target enzymes like 14α-demethylase. Therefore, this compound stands as a valuable, albeit under-investigated, research prototype. Its synthesis and biological evaluation would be a logical next step in the exploration of this chemical class, helping to further refine the SAR models for cinnamic acid-based antimicrobials.

Future Directions and Emerging Research Avenues for 4 Chlorocinnamic Acid Tert Butyl Ester

Development of Novel Synthetic Approaches

While classical esterification methods are applicable, future research should focus on developing more efficient, scalable, and environmentally benign synthetic strategies for 4-chlorocinnamic acid tert-butyl ester and its derivatives.

Advanced Catalysis: Exploration of novel catalytic systems, including enzymatic and heterogeneous catalysts, could lead to greener and more selective synthetic processes. Biocatalysis, using lipases for esterification or transesterification, could offer high yields under mild conditions, minimizing by-product formation.

Flow Chemistry: The application of continuous flow chemistry could enable safer, more controlled, and highly scalable production of the target compound. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity.

Versatile Intermediate: Research has demonstrated that tert-butyl cinnamates can serve as versatile synthetic intermediates. For instance, a transesterification and aminolysis of a tert-butyl ester has been achieved using phosphorus trichloride (B1173362) (PCl₃) to generate a variety of corresponding ester and amide products in good yields. beilstein-journals.org This highlights the potential of this compound as a starting material for the creation of extensive compound libraries for screening purposes. Future work could expand on this by exploring a wider range of nucleophiles to generate a diverse set of derivatives.

Advanced Mechanistic and SAR Studies

A deeper understanding of the mechanism of action and a systematic exploration of the Structure-Activity Relationship (SAR) are crucial for the rational design of more potent and selective analogues derived from this compound.

Systematic SAR Analysis: Extensive research on other 4-chlorocinnamic acid esters has provided a foundation for future SAR studies on the tert-butyl analogue. Studies on antifungal activity have shown that the nature of the ester group significantly influences potency. nih.govnih.govresearchgate.net For example, derivatives with short alkyl chains containing a heteroatom (like methoxyethyl) or a terpenic substructure (like perillyl) have demonstrated potent antifungal activity. nih.govnih.govresearchgate.net The bulky tert-butyl group presents a unique structural feature whose impact on biological activity is not yet fully characterized. A key research direction would be to synthesize a series of analogues modifying other parts of the molecule while retaining the tert-butyl ester to delineate its specific contribution to activity.

Computational Modeling: Molecular docking and molecular dynamics simulations can provide insights into the binding interactions between this compound and potential biological targets. For other 4-chlorocinnamate esters, the enzyme 14α-demethylase has been identified as a likely target for antifungal activity. nih.govresearchgate.net Future computational studies should model the docking of the tert-butyl ester into the active site of this enzyme and others to predict binding affinity and guide the design of new derivatives with improved interactions.

Mechanism of Action Studies: Beyond target-based assays, further investigation is needed to elucidate the broader mechanism of action. For related cinnamates, proposed mechanisms include disruption of the fungal plasma membrane and cell wall. mdpi.com Future studies on the tert-butyl ester could employ techniques such as cell membrane permeability assays and electron microscopy to determine its precise effects on microbial cell integrity.

**Table 1: Antifungal Activity of Various 4-Chlorocinnamic Acid Esters against *Candida albicans***

| Compound | Ester Group | MIC (μmol/mL) | Reference |

|---|---|---|---|

| Methyl 4-chlorocinnamate | Methyl | 5.09 | nih.gov |

| Ethyl 4-chlorocinnamate | Ethyl | 4.75 | nih.gov |

| Perillyl 4-chlorocinnamate | Perillyl | 1.58 | nih.gov |

| Dodecyl 4-chlorocinnamate | Dodecyl | 2.85 | nih.gov |

This table is generated based on available data for comparative esters to inform future SAR studies on the tert-butyl derivative.

Expansion into New Biological Research Areas

The cinnamic acid framework is a well-established privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities. researchgate.netnih.gov Research into this compound should extend beyond its known potential as an antimicrobial agent.

Herbicidal Activity: A recent SAR study revealed that trans-4-chlorocinnamic acid and its methyl ester derivative exhibit significant growth inhibition activity against the parasitic weed Cuscuta campestris. mdpi.com This provides a strong rationale for evaluating the herbicidal potential of the tert-butyl ester, as esterification is a key structural modification influencing this activity.

Anticancer Properties: Numerous cinnamic acid derivatives have been investigated as potential anticancer agents. mdpi.com Future research should involve screening this compound against a panel of human cancer cell lines to identify any antiproliferative effects. Mechanistic studies could then follow to determine the pathways involved.

Antiviral Agents: Esters of substituted cinnamic acids have been reported to possess antiviral properties, including activity against the SARS coronavirus. nih.gov Given the urgent need for new antiviral therapies, screening the tert-butyl ester for activity against a range of viruses is a logical and potentially fruitful area of investigation.

Neuroprotective Effects: Other cinnamic acid derivatives have demonstrated neuroprotective capabilities against oxidative stress-induced cell damage. mdpi.com Investigating whether this compound can protect neuronal cells from damage could open up new therapeutic possibilities for neurodegenerative diseases.

Table 2: Potential New Research Areas for this compound

| Research Area | Rationale | Key Focus |

|---|---|---|

| Herbicidal | Demonstrated activity of the parent acid and methyl ester against parasitic weeds. mdpi.com | Efficacy against Cuscuta campestris and other agricultural pests. |

| Anticancer | Cinnamic acid derivatives are known to have antiproliferative effects. researchgate.netmdpi.com | In vitro screening against diverse cancer cell lines (e.g., MCF-7, HL-60). |

| Antiviral | Related cinnamic esters show activity against viruses such as SARS-CoV. nih.gov | Screening against influenza, coronaviruses, and other relevant viral pathogens. |

| Neuroprotection | The cinnamic acid scaffold is associated with neuroprotective properties. mdpi.com | Evaluation in cellular models of oxidative stress and neurodegeneration. |

Integration with Modern Drug Discovery Research Paradigms

To accelerate its development, this compound should be integrated into modern drug discovery workflows that leverage advanced chemical and computational technologies.

Privileged Scaffold Development: The cinnamic acid core is considered a "privileged scaffold" due to its ability to bind to multiple biological targets. nih.gov The this compound can be used as a starting point for the development of compound libraries through techniques like diversity-oriented synthesis (DOS). This would rapidly generate a collection of structurally diverse analogues for high-throughput screening.

Computer-Aided Drug Design (CADD): CADD can be employed to optimize the lead structure. By calculating physicochemical properties, it is possible to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the tert-butyl ester and its hypothetical derivatives. This in silico analysis can guide synthetic efforts toward compounds with more favorable drug-like properties, reducing the time and cost associated with experimental work.

Bioconjugation: To enhance properties such as solubility, stability, or targeted delivery, future research could explore the creation of bioconjugates. mdpi.com For example, linking the 4-chlorocinnamic acid moiety to molecules like cyclodextrins, lipids, or peptides could improve its pharmacokinetic profile and therapeutic efficacy.

Q & A

Q. How can reaction conditions be optimized for high-purity synthesis of this compound?

- Methodological Answer : Use anhydrous conditions for Fischer esterification to minimize hydrolysis. For Mitsunobu reactions, optimize stoichiometry of DIAD/TPP and tert-butanol. Monitor reaction progress via TLC or in-situ IR. Purify via flash chromatography (hexane/ethyl acetate gradients) to isolate high-purity product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.